molecular formula C9H6O4 B6254584 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid CAS No. 855221-82-8

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid

Cat. No.: B6254584
CAS No.: 855221-82-8
M. Wt: 178.14 g/mol
InChI Key: JJANTHMVMSKFML-UHFFFAOYSA-N
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Description

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a carboxylic acid group at the 6th position and a keto group at the 2nd position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods often involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

    Oxidation: More oxidized benzofuran derivatives.

    Reduction: 2-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylic acid.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid is unique due to the presence of both a keto group and a carboxylic acid group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a candidate for various applications in research and industry .

Properties

CAS No.

855221-82-8

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

2-oxo-3H-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C9H6O4/c10-8-4-5-1-2-6(9(11)12)3-7(5)13-8/h1-3H,4H2,(H,11,12)

InChI Key

JJANTHMVMSKFML-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)OC1=O

Purity

95

Origin of Product

United States

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